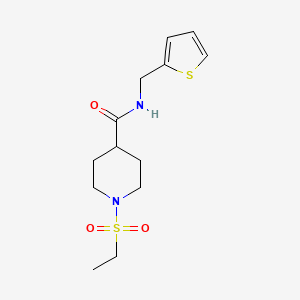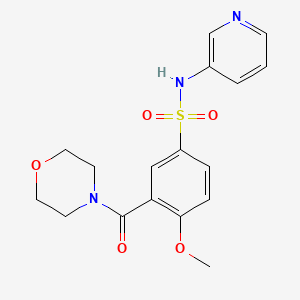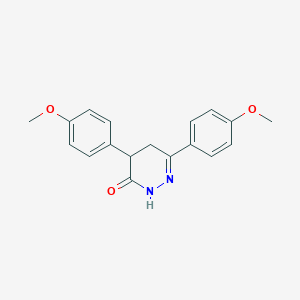![molecular formula C17H20F3N3O3 B4424238 2-(3-oxodecahydro-2-quinoxalinyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4424238.png)
2-(3-oxodecahydro-2-quinoxalinyl)-N-[3-(trifluoromethoxy)phenyl]acetamide
説明
2-(3-oxodecahydro-2-quinoxalinyl)-N-[3-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TQ-A and is known to exhibit unique biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of TQ-A is not fully understood, but it is believed to involve the modulation of various signaling pathways. TQ-A has been shown to activate the JNK and p38 MAPK pathways, which are involved in cell proliferation, apoptosis, and inflammation. TQ-A has also been reported to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. Additionally, TQ-A has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
TQ-A has been shown to exhibit unique biochemical and physiological effects that make it a promising candidate for further investigation. TQ-A has been found to reduce oxidative stress and increase antioxidant enzyme activity, which may contribute to its anti-inflammatory and neuroprotective effects. TQ-A has also been reported to modulate the expression of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
TQ-A has several advantages for lab experiments, including its high purity, stability, and solubility. TQ-A is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, there are also limitations to using TQ-A in lab experiments, including its potential toxicity and limited availability.
将来の方向性
There are several future directions for TQ-A research, including its potential use as a therapeutic agent for cancer, inflammation, and neurological disorders. Further investigation is needed to fully understand the mechanism of action of TQ-A and its potential side effects. Additionally, the development of novel TQ-A derivatives with improved efficacy and safety profiles may be a promising avenue for future research.
Conclusion:
In conclusion, TQ-A is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of TQ-A has been optimized to achieve high yields and purity, and it has been extensively studied for its potential therapeutic applications in various diseases. TQ-A exhibits unique biochemical and physiological effects, and its mechanism of action involves the modulation of various signaling pathways. While TQ-A has several advantages for lab experiments, there are also limitations to using TQ-A in research. Further investigation is needed to fully understand the potential therapeutic applications of TQ-A and its safety profile.
科学的研究の応用
TQ-A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, TQ-A has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-3 and -9. In inflammation research, TQ-A has been found to suppress the production of pro-inflammatory cytokines and reduce the infiltration of immune cells. In neurological disorder research, TQ-A has been reported to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3/c18-17(19,20)26-11-5-3-4-10(8-11)21-15(24)9-14-16(25)23-13-7-2-1-6-12(13)22-14/h3-5,8,12-14,22H,1-2,6-7,9H2,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTWKJGMTNILML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4424174.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B4424192.png)

![4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine](/img/structure/B4424200.png)
![4-[(aminocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B4424214.png)
![N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide](/img/structure/B4424222.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B4424255.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4424262.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4424268.png)
